

Application Notes and Protocols for Isotope Labeling with TES-d15

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Compound of Interest

Compound Name: TES-d15

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Introduction to Trientine (TES) and Stable Isotope Labeling

Trientine (triethylenetetramine), hereafter referred to as TES, is a chelating agent primarily used in the management of Wilson's disease, a genetic disorder leading to excessive copper accumulation in the body.[1][2] The mechanism of action of TES is centered on its ability to bind to copper ions, forming stable, water-soluble complexes that are then excreted through the urine, thereby reducing the body's copper load.[1][2] In drug development and clinical research, accurate quantification of drugs like TES in biological matrices is crucial for pharmacokinetic (PK) and pharmacodynamic (PD) studies.[3]

Stable isotope labeling is a powerful technique for quantitative analysis in mass spectrometry-based assays.[4][5] By introducing a "heavy" isotopically labeled version of the analyte, such as **TES-d15** (deuterated Trientine), as an internal standard, researchers can achieve high precision and accuracy in quantification.[6] The deuterated standard (**TES-d15**) is chemically identical to the non-labeled drug (TES) but has a different mass due to the replacement of hydrogen atoms with deuterium. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, correcting for variations in sample preparation and instrument response.[6]

This document provides a detailed protocol for the use of **TES-d15** as an internal standard for the quantitative analysis of TES in plasma samples for pharmacokinetic studies.

Experimental Protocols

Protocol 1: Quantitative Analysis of Trientine (TES) in Human Plasma using LC-MS/MS with **TES-d15** as an Internal Standard

This protocol outlines the procedure for determining the concentration of TES in human plasma samples, a critical component of pharmacokinetic profiling.

1. Materials and Reagents:

- Trientine (TES) reference standard
- Trientine-d15 (**TES-d15**) internal standard
- Human plasma (K2-EDTA)
- Acetonitrile (ACN), HPLC grade
- Methanol (MeOH), HPLC grade
- Formic acid (FA), LC-MS grade
- Water, ultrapure
- Solid Phase Extraction (SPE) cartridges
- 96-well collection plates

2. Preparation of Stock and Working Solutions:

- TES Stock Solution (1 mg/mL): Accurately weigh and dissolve TES in methanol.
- **TES-d15** Stock Solution (1 mg/mL): Accurately weigh and dissolve **TES-d15** in methanol.

- TES Working Solutions: Serially dilute the TES stock solution with 50:50 ACN:Water to prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
- **TES-d15** Working Solution (50 ng/mL): Dilute the **TES-d15** stock solution with 50:50 ACN:Water.

3. Sample Preparation (Solid Phase Extraction):

- Thaw plasma samples, calibration standards, and quality control (QC) samples at room temperature.
- To 100 µL of each plasma sample, add 20 µL of the **TES-d15** working solution (50 ng/mL) and vortex briefly.
- Add 200 µL of 0.1% formic acid in water to each sample and vortex.
- Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.
- Load the entire sample mixture onto the conditioned SPE cartridges.
- Wash the cartridges with 1 mL of water, followed by 1 mL of 20% methanol in water.
- Elute the analytes with 1 mL of 5% formic acid in methanol into a 96-well collection plate.
- Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

- Liquid Chromatography (LC) System: A standard HPLC or UPLC system.
- Column: A suitable C18 reverse-phase column.
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

- Gradient: Develop a suitable gradient to separate TES from endogenous plasma components.
- Mass Spectrometer (MS): A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
- Detection: Multiple Reaction Monitoring (MRM) will be used to monitor the transitions for TES and **TES-d15**. The specific precursor and product ions will need to be optimized.

5. Data Analysis and Quantification:

- Generate a calibration curve by plotting the peak area ratio (TES/**TES-d15**) against the nominal concentration of the calibration standards.
- Perform a linear regression analysis (typically with a $1/x^2$ weighting) to determine the best fit for the calibration curve.
- Calculate the concentration of TES in the unknown samples by interpolating their peak area ratios from the calibration curve.

Data Presentation

The quantitative data from a pharmacokinetic study using this protocol should be summarized in clear, structured tables.

Table 1: Calibration Curve Data

Nominal Concentration (ng/mL)	Peak Area (TES)	Peak Area (TES-d15)	Peak Area Ratio (TES/TES-d15)	Calculated Concentration (ng/mL)	Accuracy (%)
1	1,520	75,100	0.0202	1.05	105.0
5	7,650	75,500	0.1013	4.98	99.6
10	15,300	76,000	0.2013	9.95	99.5
50	75,800	75,200	1.0080	50.1	100.2
100	152,000	75,800	2.0053	99.8	99.8
500	760,000	75,500	10.0662	501.2	100.2
1000	1,510,000	75,000	20.1333	999.5	99.9

Table 2: Pharmacokinetic Parameters of Trientine (TES) following a Single Oral Dose

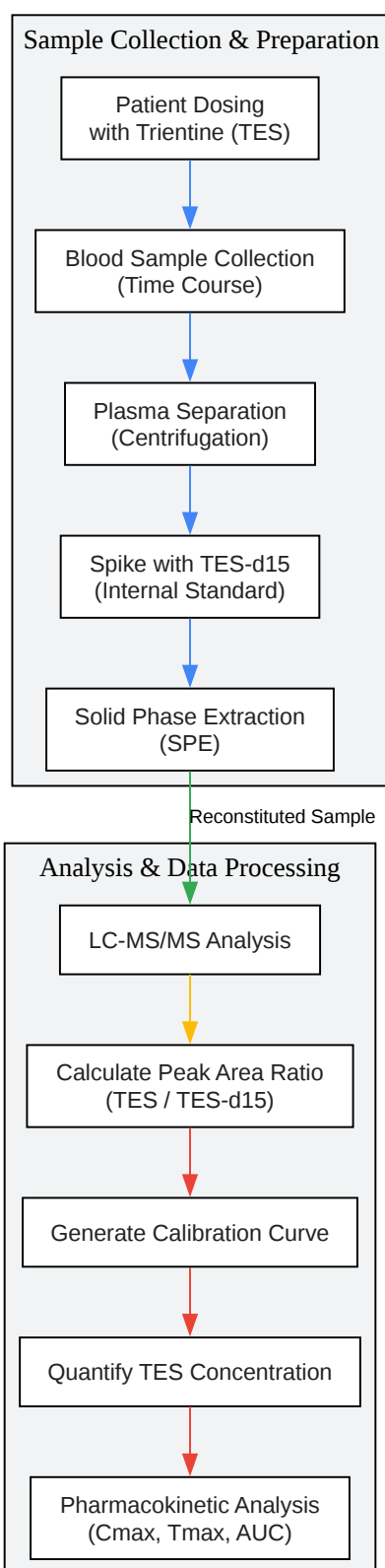
Subject ID	C _{max} (ng/mL)	T _{max} (hr)	AUC _{0-t} (ng·hr/mL)	AUC _{0-inf} (ng·hr/mL)	t _{1/2} (hr)
001	2150	1.5	8600	8750	3.5
002	1980	2.0	8120	8250	3.8
003	2310	1.5	9150	9300	3.6
Mean	2146.7	1.7	8623.3	8766.7	3.6
SD	165.0	0.3	515.4	525.2	0.2

C_{max}: Maximum plasma concentration; T_{max}: Time to reach C_{max}; AUC_{0-t}: Area under the concentration-time curve from time 0 to the last measurable concentration; AUC_{0-inf}: Area under the concentration-time curve from time 0 to infinity; t_{1/2}: Half-life.

Visualizations

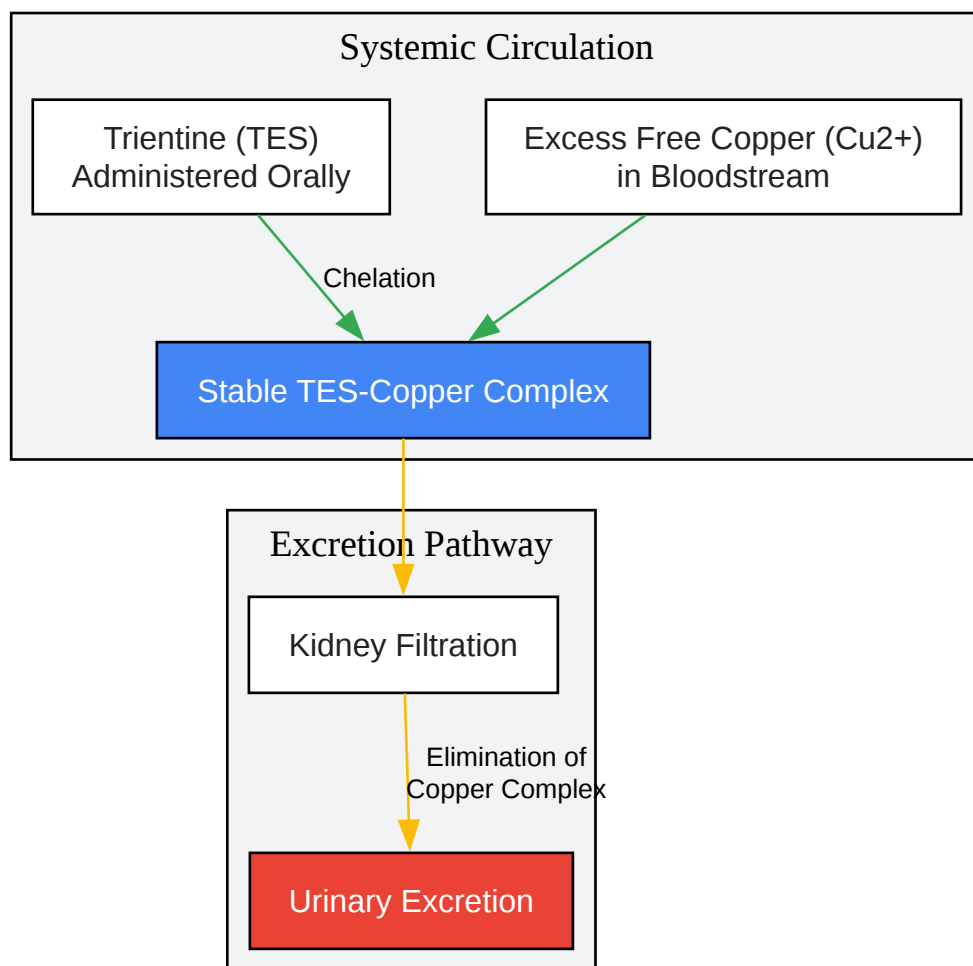
Mechanism of Action and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate key aspects of the experimental design and the underlying biological mechanism.



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Caption: Workflow for Pharmacokinetic Analysis of Trientine using **TES-d15**.



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Caption: Mechanism of Action of Trientine (TES) as a Copper Chelating Agent.

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